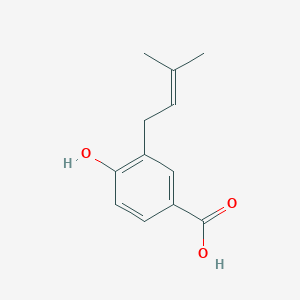

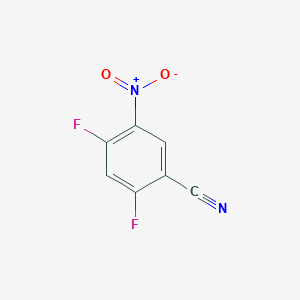

2,4-Difluoro-5-nitrobenzonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,4-Difluoro-5-nitrobenzonitrile involves complex chemical reactions. One study discusses the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue where the 2-nitro group is replaced by a cyano group, demonstrating a method to synthesize related compounds (Wilshire, 1967). Additionally, the attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline showcases the challenges and selectivity in synthesizing nitrobenzonitrile derivatives, highlighting the nuanced control required in chemical synthesis (Camps, Morral, & Muñoz-Torrero, 1998).

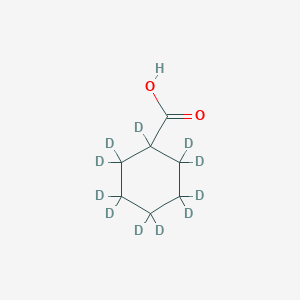

Molecular Structure Analysis

Investigations into the molecular structure of fluorinated benzonitriles, including 2,4-difluorobenzonitrile, provide insights into the impact of fluoro and nitro substitutions on the benzene ring. Fourier transform microwave spectroscopy has been used to study structural trends in mono-, di-, and pentafluorobenzonitriles, offering valuable information on the geometry changes induced by fluorination (Kamaee et al., 2015).

Chemical Reactions and Properties

The reactivity of 2,4-Difluoro-5-nitrobenzonitrile with various nucleophiles and reagents has been a subject of study, demonstrating its potential in synthetic chemistry. For instance, the nucleophilic substitution of a fluorine atom in perfluorobenzonitrile by a lithiated nitronyl nitroxide showcases the type of chemical transformations that fluorinated nitrobenzonitriles can undergo, indicating the versatility of such compounds in chemical synthesis (Tretyakov et al., 2017).

Physical Properties Analysis

The physical properties of fluorinated benzonitriles, such as solubility, melting point, and thermal stability, are crucial for their application in material science and chemical synthesis. The synthesis and characterization of fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile, for example, reveal the material's excellent solubility in common solvents and high thermal stability, which are essential attributes for their use in high-performance applications (Kimura et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, define the application scope of 2,4-Difluoro-5-nitrobenzonitrile in organic synthesis. The electron-withdrawing effects of nitro and fluoro groups on the benzonitrile backbone significantly influence its reactivity and have been explored through spectroscopy and computational studies to understand the underlying mechanisms of its chemical behavior (Graneek, Bailey, & Schnell, 2018).

Applications De Recherche Scientifique

Reactivity with Amines and Amino Acids : 2-Fluoro-5-nitrobenzonitrile can react with a range of amines, amino acids, and NH-heteroaromatic compounds. This demonstrates the rotational flexibility of the ortho nitro group out of the aromatic nucleus plane (Wilshire, 1967).

Cyanation and Synthesis of Quinones : In an attempted Sandmeyer cyanation, the cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation leads to 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide rather than 2-amino-4,6-difluorobenzonitrile (Camps, Morral, & Muñoz-Torrero, 1998).

Synthesis of Benzoxazine Derivatives : A novel synthesis method for 2H-3,1-benzoxazine derivatives has been developed by heating 2-amino-5-nitrobenzonitrile with cyclohexanone, resulting in 6-nitrospiro[3,1-benzoxazine-2,1′-cycl (Li, Ma, Sun, Wei, & Zhou, 2006).

Hydrogenation Using Raney Nickel Catalyst : Hydrogenation of nitrobenzonitriles using Raney nickel catalyst in methanol and dioxane solvents leads to the formation of primary amines, with the solvent choice also influencing the reaction course (Koprivova & Červený, 2008).

Vibrational Spectra and Thermodynamics : 2-chloro-5-nitrobenzonitrile has been studied for its vibrational assignments and ideal gas state thermodynamic functions, computable in the temperature range of 200-1500 K (Rastogi, Singhal, Kumar, Rao, Palafox, & Kostova, 2009).

Protein Cross-Linking Reagent Synthesis : A water-soluble protein cross-linking reagent, 2,4-Difluoro-5-nitrobenzenesulfonic acid, was synthesized with optimized cross-linking conditions for lysozyme (Kremer, 1990).

Electron-Withdrawing Effects : Studies have shown strong electron-withdrawing effects on the molecular structures of 2- and 3-nitrobenzonitrile, influenced by steric interaction and competition for electron density on the phenyl ring (Graneek, Bailey, & Schnell, 2018).

Thermal Properties : The 2-, 3-, and 4-isomers of nitrobenzonitriles show different phase transition temperatures, enthalpies, and entropies, with heat capacities varying as a function of temperature (Jiménez, Roux, Dávalos, & Temprado, 2002).

Catalysis and Photocatalysis : New nickel(II) complexes with electron-withdrawing groups, like 2,4-difluoro-5-nitrobenzonitrile derivatives, show promising potential for applications in catalysis, photocatalysis, and other catalytic processes (Guzei, Crozier, Nelson, Pinkert, Schoenfeldt, Shepardson, & McGaff, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2,4-difluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREZSSGRNNMUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473731 | |

| Record name | 2,4-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-nitrobenzonitrile | |

CAS RN |

67152-20-9 | |

| Record name | 2,4-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.